Methyl 2,2-dimethyl-3-phenylpropanoate
Overview
Description
Methyl 2,2-dimethyl-3-phenylpropanoate: is an organic compound with the molecular formula C12H16O2 . It is an ester derived from 2,2-dimethyl-3-phenylpropanoic acid and methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-phenylpropanoate can be synthesized through esterification of 2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2,2-dimethyl-3-phenylpropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol, 2,2-dimethyl-3-phenylpropanol, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2,2-dimethyl-3-phenylpropanoic acid and methanol.
Reduction: 2,2-dimethyl-3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2,2-dimethyl-3-phenylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its ester functionality makes it a versatile building block for various chemical transformations .
Biology and Medicine: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis and esterification reactions. It also serves as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its aromatic properties make it valuable in the formulation of perfumes and other scented products .
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-phenylpropanoate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-3-phenylpropanoate: Similar ester with an ethyl group instead of a methyl group.
2,2-Dimethyl-3-phenylpropanoic acid: The parent acid of the ester.
2,2-Dimethyl-3-phenylpropanol: The corresponding alcohol obtained from the reduction of the ester.
Uniqueness: Methyl 2,2-dimethyl-3-phenylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to its analogs. Its methyl ester group makes it more volatile and less hydrophobic than its ethyl counterpart, influencing its behavior in chemical reactions and applications .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,11(13)14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXQYRCZPZNCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372987 | |
Record name | methyl 2,2-dimethyl-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-22-7 | |
Record name | methyl 2,2-dimethyl-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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